- Transition metal-free direct C-H trifluoromethyltion of (hetero)arenes with Togni's reagent, Tetrahedron Letters, 2020, 61(9),

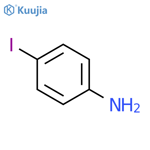

Cas no 97760-97-9 (4-Iodo-2-trifluoromethylaniline)

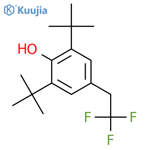

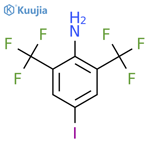

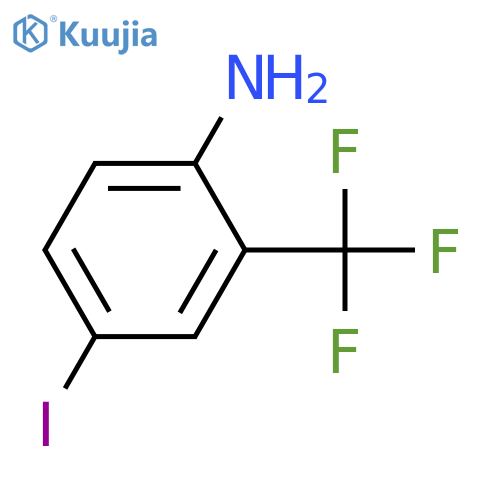

97760-97-9 structure

Productnaam:4-Iodo-2-trifluoromethylaniline

4-Iodo-2-trifluoromethylaniline Chemische en fysische eigenschappen

Naam en identificatie

-

- 2-Amino-5-iodobenzotrifluoride

- 4-iodo-2-(trifluoromethyl)aniline

- 4-iodo-2-trifluoromethyl-aniline

- 4-Iodo-2-trifluoroMethylaniline

- 4-iodo-2-trifluoromethylphenylamine

- Benzenamine, 4-iodo-2-(trifluoromethyl)-

- PubChem2772

- MAJKZNONEQIIGP-UHFFFAOYSA-N

- 2-(Trifluoromethyl)-4-iodoaniline

- SBB051746

- 4-Iodo-2-trifluoromethyl-phenylamine

- 4-iodo-2-(trifluoromethyl)phenylamine

- 4-iodo-2-(trifluoromethyl)ben

- 4-Iodo-2-(trifluoromethyl)benzenamine (ACI)

- MFCD04972657

- SCHEMBL786516

- SB82334

- AC-26140

- DTXSID40391101

- AKOS000111256

- SY024083

- CS-0041150

- PS-7183

- EN300-339400

- 97760-97-9

- 4-Iodo-2-trifluoromethylaniline

-

- MDL: MFCD04972657

- Inchi: 1S/C7H5F3IN/c8-7(9,10)5-3-4(11)1-2-6(5)12/h1-3H,12H2

- InChI-sleutel: MAJKZNONEQIIGP-UHFFFAOYSA-N

- LACHT: FC(C1C(N)=CC=C(I)C=1)(F)F

Berekende eigenschappen

- Exacte massa: 286.94200

- Monoisotopische massa: 286.942

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 1

- Aantal waterstofbondacceptatoren: 4

- Zware atoomtelling: 12

- Aantal draaibare bindingen: 0

- Complexiteit: 159

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 0

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- Oppervlakte lading: 0

- XLogP3: 2.8

- Topologisch pooloppervlak: 26

- Aantal tautomers: nothing

Experimentele eigenschappen

- Kleur/vorm: No data avaiable

- Dichtheid: 1.948

- Smeltpunt: No data available

- Kookpunt: 262 ºC

- Vlampunt: 112 ºC

- Brekindex: 1.57

- PSA: 26.02000

- LogboekP: 3.47340

- Dampfdruk: No data available

4-Iodo-2-trifluoromethylaniline Beveiligingsinformatie

- Signaalwoord:warning

- Gevaarverklaring: Irritant

-

Waarschuwingsverklaring:

P264 wash thoroughly after treatment

p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks

p305 if in eyes

p351 rinse carefully with water for a few minutes

p338 remove contact lenses (if any) and easy to operate, continue rinsing

p337 if eye irritation persists

p313 get medical advice / care - Code gevarencategorie: 20/21/22-36/37/38

- Veiligheidsinstructies: S26; S36/37/39

-

Identificatie van gevaarlijk materiaal:

- Risicozinnen:R20/21/22

- Opslagvoorwaarde:Store at 4 ° C, -4 ° C is better

- Gevaarklasse:IRRITANT

4-Iodo-2-trifluoromethylaniline Douanegegevens

- HS-CODE:2921420090

- Douanegegevens:

China Customs Code:

2921420090Overview:

2921420090 Other aniline derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

4-Iodo-2-trifluoromethylaniline Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013033537-250mg |

4-Iodo-2-(trifluoromethyl)aniline |

97760-97-9 | 97% | 250mg |

$499.20 | 2023-08-31 | |

| Enamine | EN300-339400-0.5g |

4-iodo-2-(trifluoromethyl)aniline |

97760-97-9 | 95.0% | 0.5g |

$465.0 | 2025-03-18 | |

| Enamine | EN300-339400-0.25g |

4-iodo-2-(trifluoromethyl)aniline |

97760-97-9 | 95.0% | 0.25g |

$447.0 | 2025-03-18 | |

| TRC | I724785-250mg |

4-Iodo-2-trifluoromethylaniline |

97760-97-9 | 250mg |

$75.00 | 2023-05-18 | ||

| Apollo Scientific | PC2012-1g |

2-Amino-5-iodobenzotrifluoride |

97760-97-9 | 97% | 1g |

£15.00 | 2025-02-21 | |

| eNovation Chemicals LLC | K89870-1g |

2-Amino-5-iodobenzotrifluoride |

97760-97-9 | 97% | 1g |

$130 | 2024-05-23 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NE288-20g |

4-Iodo-2-trifluoromethylaniline |

97760-97-9 | 98% | 20g |

455.0CNY | 2021-08-04 | |

| TRC | I724785-500mg |

4-Iodo-2-trifluoromethylaniline |

97760-97-9 | 500mg |

$87.00 | 2023-05-18 | ||

| Chemenu | CM118469-25g |

4-Iodo-2-(trifluoromethyl)aniline |

97760-97-9 | 95+% | 25g |

$54 | 2024-07-18 | |

| Alichem | A013033537-1g |

4-Iodo-2-(trifluoromethyl)aniline |

97760-97-9 | 97% | 1g |

$1519.80 | 2023-08-31 |

4-Iodo-2-trifluoromethylaniline Productiemethode

Synthetic Routes 1

Reactievoorwaarden

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 6 h, 75 °C

Referentie

Synthetic Routes 2

Reactievoorwaarden

1.1 Catalysts: Fluorescein Solvents: Dimethylformamide , Water ; 4 h, rt

1.1 Reagents: Potassium carbonate Catalysts: Nickel dihydroxide Solvents: Dimethyl sulfoxide ; 2 h, 35 °C

1.1 Reagents: Potassium carbonate Catalysts: Nickel dihydroxide Solvents: Dimethyl sulfoxide ; 2 h, 35 °C

1.1 Reagents: Potassium carbonate Catalysts: Nickel dihydroxide Solvents: Dimethyl sulfoxide ; 2 h, 35 °C

1.1 Reagents: Potassium carbonate Catalysts: Nickel dihydroxide Solvents: Dimethyl sulfoxide ; 2 h, 35 °C

Referentie

- Method for preparation of trifluoromethylated aniline compoundsPreparation method of trifluoromethyl aromatic amineNickel-Catalyzed Direct C-H Trifluoromethylation of Free Anilines with Togni's Reagent, China, 2018, 20(13), 3732-3735

Synthetic Routes 3

Reactievoorwaarden

1.1 Reagents: Silver fluoride Solvents: Acetonitrile ; -10 °C; 15 min, -10 °C; 5 min, -10 °C → rt

2.1 Solvents: Acetonitrile ; -10 °C; 15 min, -10 °C; 15 min, rt

3.1 Reagents: Potassium carbonate , Iodobenzene diacetate Solvents: Dimethyl sulfoxide ; 12 h, 45 °C

2.1 Solvents: Acetonitrile ; -10 °C; 15 min, -10 °C; 15 min, rt

3.1 Reagents: Potassium carbonate , Iodobenzene diacetate Solvents: Dimethyl sulfoxide ; 12 h, 45 °C

Referentie

- N-Trifluoromethyl Succinimide as a New Reagent for Direct C-H Trifluoromethylation of Free Anilines, Chemistry - An Asian Journal, 2023, 18(8),

Synthetic Routes 4

Reactievoorwaarden

1.1 Reagents: Chlorosuccinimide , Sodium iodide Solvents: Acetic acid ; 30 °C → 50 °C; 50 °C → 40 °C

1.2 < 60 °C; 2 h, 50 - 60 °C

1.1 Reagents: Chlorosuccinimide , Sodium iodide Solvents: Acetic acid ; 2 h, 50 °C

1.1 Reagents: Chlorosuccinimide , Sodium iodide Solvents: Acetic acid ; 2 h, 50 °C

1.2 Reagents: Water

1.2 < 60 °C; 2 h, 50 - 60 °C

1.1 Reagents: Chlorosuccinimide , Sodium iodide Solvents: Acetic acid ; 2 h, 50 °C

1.1 Reagents: Chlorosuccinimide , Sodium iodide Solvents: Acetic acid ; 2 h, 50 °C

1.2 Reagents: Water

Referentie

- Synthesis of tradinterol hydrochlorideAn improved synthesis of trantinterolA process for preparing benzeneethanol derivatives, Zhongguo Yaowu Huaxue Zazhi, 2012, 22(4), 282-285

Synthetic Routes 5

Reactievoorwaarden

1.1 Reagents: Potassium carbonate , Iodobenzene diacetate Solvents: Dimethyl sulfoxide ; 12 h, 45 °C

Referentie

- N-Trifluoromethyl Succinimide as a New Reagent for Direct C-H Trifluoromethylation of Free Anilines, Chemistry - An Asian Journal, 2023, 18(8),

Synthetic Routes 6

Reactievoorwaarden

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 6 h, 75 °C

Referentie

- Transition metal-free direct C-H trifluoromethyltion of (hetero)arenes with Togni's reagent, Tetrahedron Letters, 2020, 61(9),

Synthetic Routes 7

Reactievoorwaarden

1.1 Solvents: Acetonitrile ; -10 °C; 15 min, -10 °C; 15 min, rt

2.1 Reagents: Potassium carbonate , Iodobenzene diacetate Solvents: Dimethyl sulfoxide ; 12 h, 45 °C

2.1 Reagents: Potassium carbonate , Iodobenzene diacetate Solvents: Dimethyl sulfoxide ; 12 h, 45 °C

Referentie

- N-Trifluoromethyl Succinimide as a New Reagent for Direct C-H Trifluoromethylation of Free Anilines, Chemistry - An Asian Journal, 2023, 18(8),

Synthetic Routes 8

Reactievoorwaarden

1.1 Reagents: Sodium carbonate , Iodobenzene diacetate Catalysts: Propanoic acid, 2,2-dimethyl-, silver(1+) salt (1:1) Solvents: 1,4-Dioxane ; 24 h, 80 °C

Referentie

- Silver-Catalyzed Trifluoromethylation of ortho CH Bonds in Anilines, ChemistrySelect, 2020, 5(39), 12148-12150

Synthetic Routes 9

Reactievoorwaarden

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 6 h, 75 °C

Referentie

- Transition metal-free direct C-H trifluoromethyltion of (hetero)arenes with Togni's reagent, Tetrahedron Letters, 2020, 61(9),

Synthetic Routes 10

Reactievoorwaarden

1.1 Reagents: Potassium carbonate Catalysts: fac-Tris(2-(2-pyridinyl)phenyl)iridium Solvents: 1,2-Dichloroethane ; 24 h, rt

Referentie

- Visible-light-mediated direct perfluoroalkylation and trifluoromethylation of free anilines, Tetrahedron Letters, 2017, 58(41), 3939-3941

Synthetic Routes 11

Reactievoorwaarden

1.1 Reagents: Potassium persulfate Catalysts: Copper bromide (CuBr) Solvents: Acetonitrile ; 12 h, 50 °C; 50 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 12 h, 100 °C; 100 °C → rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

1.1 Reagents: Potassium persulfate Catalysts: Copper bromide (CuBr) Solvents: Acetonitrile ; 12 h, 50 °C

2.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 12 h, 100 °C; 100 °C → rt

2.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

1.2 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 12 h, 100 °C; 100 °C → rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

1.1 Reagents: Potassium persulfate Catalysts: Copper bromide (CuBr) Solvents: Acetonitrile ; 12 h, 50 °C

2.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 12 h, 100 °C; 100 °C → rt

2.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

Referentie

- Coordinating Activation Strategy-Induced Selective C-H Trifluoromethylation of AnilinesCoordinating Activation Strategy-Induced Selective C-H Trifluoromethylation of Anilines, ChemCatChem, 2018, 10(5), 965-970

Synthetic Routes 12

Reactievoorwaarden

1.1 Reagents: Potassium acetate , 1-(Acetyloxy)-1,2-benziodoxol-3(1H)-one Solvents: Acetonitrile ; 1 h, 80 °C; 12 h, 80 °C

Referentie

- Method for synthesizing 2-aminotrifluoromethylbenzene and its derivative, China, , ,

Synthetic Routes 13

Reactievoorwaarden

1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 12 h, 100 °C; 100 °C → rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

Referentie

- Coordinating Activation Strategy-Induced Selective C-H Trifluoromethylation of Anilines, ChemCatChem, 2018, 10(5), 965-970

4-Iodo-2-trifluoromethylaniline Raw materials

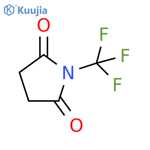

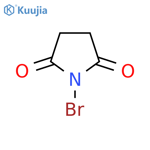

- 2,5-Pyrrolidinedione, 1-(trifluoromethyl)-

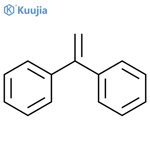

- 1,1-Diphenylethylene

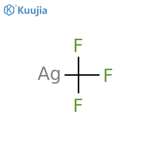

- SILVER, (TRIFLUOROMETHYL)-

- Sodium Triflinate

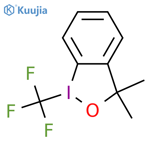

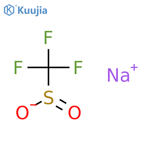

- Togni’s Reagent

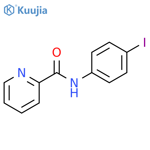

- N-[4-Iodo-2-(trifluoromethyl)phenyl]-2-pyridinecarboxamide

- Trifluoroiodomethane

- N-(4-Iodophenyl)-2-pyridinecarboxamide

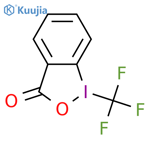

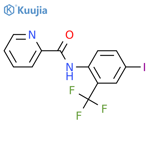

- 1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one

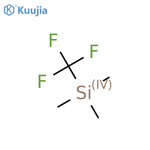

- trimethyl(trifluoromethyl)silane

- N-Bromosuccinimide

- Butylated hydroxytoluene

- 4-Iodoaniline

4-Iodo-2-trifluoromethylaniline Preparation Products

4-Iodo-2-trifluoromethylaniline Gerelateerde literatuur

-

Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086

-

Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994

-

R. P. Sugavaneshwar,T. Nagao,K. K. Nanda RSC Adv., 2012,2, 2713-2716

-

Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851

-

Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552

97760-97-9 (4-Iodo-2-trifluoromethylaniline) Gerelateerde producten

- 919746-48-8(N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)acetamide)

- 2172077-67-5(2-(3,5-difluoropyridin-2-yl)ethan-1-amine hydrochloride)

- 2248215-81-6((2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-ol)

- 2228176-21-2(4-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)butanoic acid)

- 2027382-05-2(N'-(2-cyclobutylethyl)-2,2-difluoro-N'-methylpropane-1,3-diamine)

- 2113129-71-6(tert-butyl 3-[cyano(fluoro)methyl]azetidine-1-carboxylate)

- 1272649-73-6(N-(-)-Jasmonoyl-(L)-leucine)

- 1069796-77-5((E)-N-{[7-Chloro-5-(3-thienyl)-2,3-dihydro-1-benzofuran-2-yl]methyl}-3-(3-pyridinyl)-2-propenamide)

- 2060052-97-1(Benzenamine, 2-(2,2-dimethylcyclohexyl)-)

- 1780785-36-5((2,6-dimethoxyphenyl)methanesulfonyl chloride)

Aanbevolen leveranciers

Shanghai Joy Biotech Ltd

Goudlid

CN Leverancier

Bulk

Nantong Boya Environmental Protection Technology Co., Ltd

Goudlid

CN Leverancier

Bulk

Amadis Chemical Company Limited

Goudlid

CN Leverancier

Reagentie

Jinta Yudi Pharmaceutical Technology Co., Ltd.

Goudlid

CN Leverancier

Bulk

PRIBOLAB PTE.LTD

Goudlid

CN Leverancier

Reagentie